molecular formula C7H12N4 B13257249 (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13257249
M. Wt: 152.20 g/mol
InChI Key: CEEZDHSCJXRQBH-BYPYZUCNSA-N
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Description

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and amine groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.

    Amine Introduction: Conversion of a precursor to the amine group through reduction or substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The triazole ring or other functional groups can be reduced under appropriate conditions.

    Substitution: The cyclopropyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield an imine, while substitution reactions could introduce various functional groups.

Scientific Research Applications

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The cyclopropyl and triazole groups may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may confer unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds with other substituents.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H12N4/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10,11)/t4-/m0/s1

InChI Key

CEEZDHSCJXRQBH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=NNC(=N1)C2CC2)N

Canonical SMILES

CC(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

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